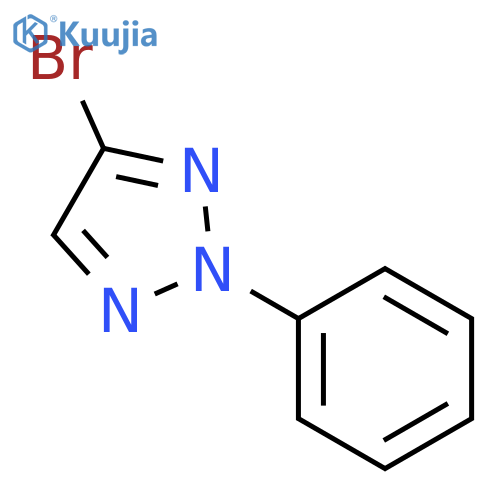

Cas no 77896-57-2 (4-bromo-2-phenyl-2H-1,2,3-triazole)

4-bromo-2-phenyl-2H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 2H-1,2,3-TRIAZOLE, 4-BROMO-2-PHENYL-

- 4-bromo-2-phenyl-2H-1,2,3-triazole

- EN300-23005354

- 4-Bromo-2-phenyltriazole

- 77896-57-2

- 102-125-7

-

- MDL: MFCD32668005

- インチ: InChI=1S/C8H6BrN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H

- InChIKey: OOZQRQYBKXHSPT-UHFFFAOYSA-N

計算された属性

- 精确分子量: 222.97451Da

- 同位素质量: 222.97451Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 30.7Ų

4-bromo-2-phenyl-2H-1,2,3-triazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23005354-2.5g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 2.5g |

$1903.0 | 2024-06-20 | |

| Enamine | EN300-23005354-0.1g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 0.1g |

$337.0 | 2024-06-20 | |

| 1PlusChem | 1P028Y3N-5g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 5g |

$3543.00 | 2024-04-21 | |

| Enamine | EN300-23005354-10g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 10g |

$4176.0 | 2023-09-15 | |

| Aaron | AR028YBZ-250mg |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 250mg |

$687.00 | 2025-02-17 | |

| Aaron | AR028YBZ-100mg |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 100mg |

$489.00 | 2025-02-17 | |

| Aaron | AR028YBZ-1g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 1g |

$1361.00 | 2025-02-17 | |

| Enamine | EN300-23005354-0.25g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 0.25g |

$481.0 | 2024-06-20 | |

| Enamine | EN300-23005354-0.5g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 0.5g |

$758.0 | 2024-06-20 | |

| Enamine | EN300-23005354-0.05g |

4-bromo-2-phenyl-2H-1,2,3-triazole |

77896-57-2 | 95% | 0.05g |

$226.0 | 2024-06-20 |

4-bromo-2-phenyl-2H-1,2,3-triazole 関連文献

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

4-bromo-2-phenyl-2H-1,2,3-triazoleに関する追加情報

Recent Advances in the Application of 4-Bromo-2-phenyl-2H-1,2,3-triazole (CAS: 77896-57-2) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-2-phenyl-2H-1,2,3-triazole (CAS: 77896-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, medicinal chemistry, and bioconjugation. This research brief aims to summarize the latest advancements and findings related to this compound, highlighting its potential in various therapeutic areas and synthetic methodologies.

Recent studies have demonstrated that 4-bromo-2-phenyl-2H-1,2,3-triazole serves as a crucial building block in the synthesis of novel heterocyclic compounds. Its unique structural features, including the presence of a bromine atom and a phenyl group, make it an excellent candidate for click chemistry reactions, particularly in the formation of triazole-based scaffolds. Researchers have successfully utilized this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are pivotal for the development of bioactive molecules and pharmaceutical agents.

In the context of drug discovery, 4-bromo-2-phenyl-2H-1,2,3-triazole has been employed as a key intermediate in the synthesis of potential anticancer agents. A recent study published in the Journal of Medicinal Chemistry reported the development of a series of triazole derivatives incorporating this compound, which exhibited promising inhibitory activity against specific cancer cell lines. The bromine moiety in the molecule allows for further functionalization, enabling the introduction of various pharmacophores to enhance biological activity and selectivity.

Furthermore, the compound has found applications in the field of bioconjugation, where it is used to modify biomolecules such as proteins, peptides, and nucleic acids. Its reactivity with nucleophiles and compatibility with aqueous environments make it an attractive tool for labeling and imaging studies. A recent breakthrough in this area involved the use of 4-bromo-2-phenyl-2H-1,2,3-triazole to develop fluorescent probes for real-time monitoring of enzymatic activity in live cells.

From a synthetic chemistry perspective, advancements have been made in optimizing the preparation of 4-bromo-2-phenyl-2H-1,2,3-triazole to improve yield and purity. Novel catalytic systems and green chemistry approaches have been explored to reduce the environmental impact of its synthesis. These developments are critical for scaling up production and ensuring the compound's availability for further research and industrial applications.

In conclusion, 4-bromo-2-phenyl-2H-1,2,3-triazole (CAS: 77896-57-2) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, bioconjugation, and synthetic chemistry underscore its importance in advancing scientific knowledge and therapeutic innovation. Future research directions may focus on exploring its potential in other therapeutic areas, such as antimicrobial and anti-inflammatory agents, as well as further optimizing its synthetic routes for broader applicability.

77896-57-2 (4-bromo-2-phenyl-2H-1,2,3-triazole) Related Products

- 2034236-56-9(3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione)

- 20454-77-7(Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one)

- 2172164-40-6(2-amino-6-chlorobenzene-1-sulfonyl fluoride)

- 2171823-84-8(2-{(9H-fluoren-9-yl)methoxycarbonyl}-7-(trifluoromethyl)-2-azaspiro4.5decane-4-carboxylic acid)

- 949570-72-3(8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one)

- 927209-09-4(3-(2-chlorophenyl)-1H-indazol-6-amine)

- 36323-70-3(4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine)

- 2138272-44-1(3-Amino-2-(pentyloxy)propan-1-ol)

- 628336-99-2(9H-Carbazole, 3-bromo-9-butyl-)

- 2172386-84-2((4-bromobutyl)(4-chloro-3-methylphenyl)methylamine)